Ca-170

説明

PD-L1/PD-L2/VISTA Antagonist this compound is an orally bioavailable small molecule inhibitor of the immune checkpoint regulatory proteins programmed cell death ligand-1 (PD-L1; B7-H1; CD274), PD-L2, and V-domain immunoglobulin (Ig) suppressor of T-cell activation (VISTA; programmed death 1 homolog; PD1H; PD-1H), with potential negative immune checkpoint regulatory and antineoplastic activities. Upon oral administration, PD-L1/PD-L2/VISTA antagonist this compound targets and binds to PD-L1, PD-L2 and VISTA. This inhibits PD-L1/PD-L2/VISTA-mediated signaling, abrogates the PD-L1-, PD-L2- and VISTA-induced suppression of T-lymphocyte immune responses, enhances cytotoxic T-cell proliferation and activation against tumor cells, increases cytokine production by T-cells, and inhibits tumor cell growth. PD-L1, PD-L2 and VISTA, negative checkpoint molecules of immune activation, play key roles in the suppression of T-cell functions.

特性

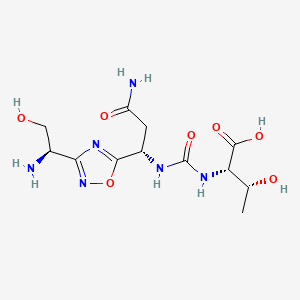

IUPAC Name |

(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4-,5+,6+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOBENSCBRZVSP-LKXGYXEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673534-76-3 | |

| Record name | CA-170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673534763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CA-170 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646MN6KQ16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CA-170

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CA-170 is a first-in-class, orally bioavailable small molecule designed as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] By targeting these two key negative regulators of T-cell function, this compound aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2] Preclinical studies have demonstrated its ability to rescue T-cell proliferation and effector functions, leading to anti-tumor activity in various models.[3][4] However, the precise mechanism of action, particularly its interaction with PD-L1, has been a subject of scientific debate, with some studies questioning direct binding and proposing an alternative model of action.[5][6] This guide provides a comprehensive overview of the proposed mechanisms of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction to this compound and its Targets

This compound is an investigational new drug developed by Aurigene Discovery Technologies and Curis, Inc. as a potential cancer immunotherapy.[2][7] It is designed to orally target two distinct and non-redundant immune checkpoint pathways that contribute to tumor immune evasion.[3][8]

-

PD-L1 (Programmed Death-Ligand 1): A transmembrane protein expressed on various cells, including tumor cells. Its interaction with the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[3]

-

VISTA (V-domain Ig Suppressor of T-cell Activation): Another negative checkpoint regulator predominantly expressed on hematopoietic cells, particularly myeloid cells and regulatory T-cells within the tumor microenvironment. VISTA also suppresses T-cell activation and proliferation through pathways that are distinct from the PD-1/PD-L1 axis.[3][8]

By dually targeting both PD-L1 and VISTA, this compound is hypothesized to provide a more comprehensive blockade of immune suppression than targeting either pathway alone.[8]

Proposed Mechanism of Action

The mechanism of action of this compound is multifaceted and involves distinct interactions with its two primary targets, PD-L1 and VISTA. A significant point of discussion in the scientific community is the nature of this compound's interaction with PD-L1.

Interaction with PD-L1: A Point of Controversy

There are two prevailing hypotheses regarding how this compound antagonizes the PD-L1 pathway:

Hypothesis A: Formation of a Defective Ternary Complex

The developers of this compound propose a novel mechanism wherein the molecule binds to PD-L1 and, instead of preventing the PD-1/PD-L1 interaction, it facilitates the formation of a non-functional or "defective" ternary complex. This model suggests that while the physical interaction between PD-1 and PD-L1 may still occur, the presence of this compound bound to PD-L1 prevents the downstream signaling that leads to T-cell inhibition. Evidence supporting this includes functional data showing a rescue of T-cell activity and cellular NMR spectroscopy data suggesting binding of this compound to cellular PD-L1 in its native environment. The developers argue that traditional biophysical assays might fail to detect this interaction due to the use of E. coli-expressed proteins lacking necessary post-translational modifications.

Hypothesis B: Lack of Direct Binding and an Indirect Mechanism

Conversely, several independent research groups have published findings from biophysical assays, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF), which did not detect direct binding of this compound to purified human or mouse PD-L1 protein.[5][6] These studies, which included positive controls that did show binding, suggest that this compound may not directly interact with PD-L1 in the way a traditional competitive antagonist would.[5] This has led to speculation that this compound might exert its effects on the PD-L1 pathway through an indirect mechanism, or that its primary anti-tumor effects are mediated through its interaction with VISTA.

Interaction with VISTA

This compound is also reported to be an antagonist of VISTA.[1][2] By inhibiting VISTA, this compound is thought to relieve the suppression of T-cell function mediated by this pathway. This is particularly relevant in the tumor microenvironment where VISTA is highly expressed on myeloid cells.[8] Combined blockade of both VISTA and PD-L1 has been shown in preclinical models to result in enhanced anti-tumor activity compared to blocking either pathway individually.[8]

Downstream Signaling Pathways

Regardless of the precise binding mechanics with PD-L1, the functional outcome of this compound treatment is the restoration of T-cell-mediated anti-tumor immunity. The proposed signaling pathways are visualized below.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound

| Species | Bioavailability (Oral) | Plasma Half-life |

| Mouse | ~40% | ~0.5 hours |

| Cynomolgus Monkey | <10% | ~3.25 - 4.0 hours |

| Data sourced from preclinical studies presented at scientific conferences.[9][10] |

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Dosing | Tumor Growth Inhibition |

| B16/F1 Melanoma | 10 mg/kg | 23% |

| B16/F1 Melanoma | 100 mg/kg | 41% |

| Data from a study in B16/F1 syngeneic mouse tumor model.[11] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following sections provide representative protocols for the key assays used to characterize this compound and similar small molecule immune checkpoint inhibitors.

T-Cell Proliferation Rescue Assay

This assay assesses the ability of this compound to restore T-cell proliferation that has been suppressed by PD-L1 or VISTA.

Objective: To measure the rescue of T-cell proliferation from PD-L1 or VISTA-mediated inhibition.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Recombinant human PD-L1-Fc or VISTA-Fc fusion protein

-

Anti-CD3 antibody (e.g., OKT3)

-

This compound (at various concentrations)

-

Anti-PD-1 antibody (positive control)

-

CFSE (Carboxyfluorescein succinimidyl ester) staining dye

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

Protocol:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) and either PD-L1-Fc or VISTA-Fc (e.g., 5 µg/mL) overnight at 4°C. Control wells are coated with anti-CD3 and a control Ig protein.

-

PBMC Preparation and Staining: Isolate PBMCs from healthy donor blood. Label the PBMCs with CFSE according to the manufacturer's protocol.

-

Cell Seeding and Treatment: Wash the coated plates. Seed the CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well. Add this compound at a range of concentrations. Include wells with a known anti-PD-1 antibody as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Data Acquisition and Analysis: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence, which indicates cell proliferation.

References

- 1. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Aurigene and its Partner Curis Announce the dosing of this compound in Phase II India trial - Aurigene [aurigene.com]

- 3. researchgate.net [researchgate.net]

- 4. curis.com [curis.com]

- 5. invivogen.com [invivogen.com]

- 6. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drreddys.com [drreddys.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. PD‐1/PD‐L1 reporter assay [bio-protocol.org]

An In-depth Technical Guide to CA-170: A Novel Oral Immune Checkpoint Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule investigational drug designed as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2][3][4] Developed by Aurigene Oncology, this compound aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells by inhibiting key negative regulators of T-cell activation.[1] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available experimental data for this compound.

Chemical Structure and Properties

This compound is a tripeptide-based small molecule.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid | [1][5] |

| CAS Number | 1673534-76-3 | [1][5] |

| Molecular Formula | C12H20N6O7 | [1][5] |

| Molar Mass | 360.327 g·mol−1 | [1] |

| SMILES | C--INVALID-LINK--O)NC(=O)N--INVALID-LINK--N)C1=NC(=NO1)--INVALID-LINK--N">C@HO | [1][5] |

| InChI Key | HFOBENSCBRZVSP-LKXGYXEUSA-N | [1][5] |

| Appearance | Solid | [4] |

| Solubility | 50 mM in DMSO | [4] |

Mechanism of Action and Signaling Pathway

This compound is designed to function as an immune checkpoint inhibitor by targeting both the PD-1/PD-L1 and VISTA pathways.[2] These pathways are crucial for immune homeostasis but are often exploited by cancer cells to evade immune surveillance. By blocking these checkpoints, this compound is intended to restore T-cell-mediated anti-tumor immunity.[5]

Upon oral administration, this compound is proposed to bind to PD-L1, PD-L2, and VISTA, thereby preventing their interaction with their respective receptors on T-cells (PD-1 and an unknown receptor for VISTA).[3][5] This inhibition is expected to abrogate the suppression of T-lymphocyte immune responses, leading to enhanced cytotoxic T-cell proliferation and activation against tumor cells, increased cytokine production, and ultimately, inhibition of tumor cell growth.[5]

However, it is important to note a significant controversy in the scientific literature regarding the direct binding of this compound to PD-L1. Some studies have reported no conclusive biophysical evidence of a direct interaction between this compound and human PD-L1, as determined by NMR binding assays and HTRF assays.[6][7] This suggests that the precise mechanism of action may be more complex than a simple direct blockade of the PD-1/PD-L1 interaction.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed mechanism of action of this compound.

Preclinical and Clinical Data

This compound has undergone preclinical evaluation and has advanced to Phase I and II clinical trials.[6][8]

Preclinical In Vivo Efficacy

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Source |

| B16F1 Melanoma | This compound | 10 mg/kg | 23% | [8] |

| B16F1 Melanoma | This compound | 30 mg/kg | 41% | [8] |

| MC38 Colon Adenocarcinoma | This compound | Not Specified | 43% | [8] |

| MC38 Colon Adenocarcinoma | anti-PD-1 | Not Specified | 36% | [8] |

Pharmacokinetic Properties

| Species | Oral Bioavailability | Plasma Half-life | Source |

| Mice | ~40% | 0.5 hours | [9] |

| Cynomolgus Monkeys | <10% | 3.25 - 4.0 hours | [9] |

Clinical Trial Information

A Phase 1 clinical trial (NCT02812875) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors or lymphomas.[2][6] The starting dose was 50 mg administered orally once daily in 21-day cycles.[8] Phase II trials have also been initiated for various cancers.[6]

Experimental Protocols

Detailed experimental protocols for this compound are proprietary to the developing company. However, based on the published literature, a representative workflow for evaluating the in vitro activity of this compound can be outlined.

In Vitro T-Cell Activation Assay Workflow

The following diagram illustrates a general workflow for an in vitro assay to measure the ability of this compound to restore T-cell activation in the presence of PD-L1.

Caption: Workflow for an in vitro T-cell activation assay.

This protocol would involve co-culturing effector T-cells (such as Jurkat cells) with artificial antigen-presenting cells (aAPCs) that express PD-L1. Upon stimulation of the T-cell receptor, the inhibitory effect of the PD-L1/PD-1 interaction would be measured. The addition of this compound would be expected to reverse this inhibition, leading to increased cytokine production and T-cell proliferation.

Conclusion

This compound represents a promising development in cancer immunotherapy as an orally available small molecule targeting the PD-L1 and VISTA immune checkpoints. Preclinical data have demonstrated its potential to enhance anti-tumor immune responses. However, the controversy surrounding its direct binding to PD-L1 highlights the need for further research to fully elucidate its mechanism of action. Ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients with advanced cancers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ascopubs.org [ascopubs.org]

- 3. This compound | PD-1/PD-L1 | CAS 1673534-76-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. This compound (CA170) | VISTA/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. This compound | C12H20N6O7 | CID 126843231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. curis.com [curis.com]

- 9. Unlocking the Potential of this compound: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Purification of CA-170

For Researchers, Scientists, and Drug Development Professionals

Introduction: CA-170 is a first-in-class, orally bioavailable small molecule inhibitor of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T cell activation (VISTA). By targeting these key negative regulators of T-cell activation, this compound is under investigation as a promising therapeutic agent in oncology, aiming to restore and enhance the immune system's ability to recognize and eliminate tumor cells. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on publicly available patent literature.

Chemical Profile of this compound

| Parameter | Value |

| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid |

| Molecular Formula | C₁₂H₂₀N₆O₇ |

| Molecular Weight | 360.33 g/mol |

| CAS Number | 1673534-76-3 |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the coupling of key building blocks and the formation of the central 1,2,4-oxadiazole ring. The general synthetic strategy, as outlined in patent literature (WO2015033299A1), involves solid-phase peptide synthesis (SPPS) techniques followed by cyclization and deprotection steps.

Experimental Protocol for Synthesis

The following protocol is a representative example based on the methodologies described for similar compounds in the patent literature.

Materials and Reagents:

-

Fmoc-protected amino acids (Fmoc-L-Asn(Trt)-OH, Fmoc-L-Thr(tBu)-OH)

-

(R)-2-amino-2-(hydroxyethyl)acetonitrile

-

Coupling reagents (e.g., HBTU, HOBt, DIPEA)

-

Deprotection reagents (e.g., piperidine in DMF, trifluoroacetic acid)

-

Resin for solid-phase synthesis (e.g., Rink Amide resin)

-

Solvents (DMF, DCM, etc.)

Step-by-Step Procedure:

-

Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF).

-

First Amino Acid Coupling: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF. Couple Fmoc-L-Asn(Trt)-OH to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.

-

Chain Elongation: Repeat the deprotection and coupling steps to add the subsequent amino acid, Fmoc-L-Thr(tBu)-OH.

-

Formation of the Amidoxime: React the terminal amine with hydroxylamine to form the corresponding amidoxime.

-

1,2,4-Oxadiazole Ring Formation: React the amidoxime with an activated carboxylic acid derivative of (R)-2-amino-2-(hydroxyethyl)acetonitrile to form the 1,2,4-oxadiazole ring.

-

Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove the side-chain protecting groups (Trt and tBu) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water.

-

Work-up: Precipitate the crude product in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound via solid-phase synthesis.

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps. The primary method for purification is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol for Purification

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA in water

-

Lyophilizer

Step-by-Step Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5% Mobile Phase B in Mobile Phase A).

-

Method Development (Analytical Scale): Develop a suitable gradient method on an analytical RP-HPLC system to achieve good separation of the target compound from impurities. A typical gradient might be a linear increase from 5% to 50% Mobile Phase B over 30 minutes.

-

Scale-up to Preparative Scale: Scale up the analytical method to a preparative column. Adjust the flow rate and injection volume according to the column dimensions.

-

Purification Run: Inject the prepared crude sample onto the preparative column and run the gradient method.

-

Fraction Collection: Collect fractions corresponding to the main peak of this compound, as identified by UV absorbance (typically at 220 nm and 280 nm).

-

Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white solid.

Purification Workflow Diagram

Caption: Purification workflow for this compound using preparative RP-HPLC.

Data Presentation

| Parameter | Typical Value | Method of Analysis |

| Synthesis Yield (Crude) | 40-60% | Gravimetric |

| Purity (after purification) | >95% | Analytical RP-HPLC |

| Identity Confirmation | Consistent with theoretical mass | LC-MS |

| Structure Elucidation | Consistent with proposed structure | ¹H NMR, ¹³C NMR |

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the interaction between PD-1 and its ligands, PD-L1 and PD-L2, as well as the VISTA pathway. This disrupts the inhibitory signals that tumor cells use to evade the immune system, thereby restoring T-cell activation and promoting an anti-tumor immune response.

PD-1/PD-L1 Signaling Pathway Inhibition Diagram

Caption: this compound inhibits the PD-1/PD-L1 signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available information. The experimental protocols provided are representative and may require optimization. All laboratory work should be conducted in accordance with appropriate safety guidelines.

An In-depth Technical Guide to the Biological Activity of Ca-170

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ca-170, also known as AUPM170, is a first-in-class, orally bioavailable small molecule designed to act as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] Developed to offer a convenient oral alternative to intravenous antibody therapies, this compound aims to restore anti-tumor immune responses by blocking inhibitory signals that suppress T-cell activity.[4][5] This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action

This compound is designed to reverse the immunosuppressive effects of the PD-1/PD-L1 and VISTA pathways, thereby enhancing the proliferation and effector functions of T-cells.[4] The proposed mechanisms involve:

-

Inhibition of PD-L1 and PD-L2 Signaling: this compound is reported to functionally antagonize the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This blockade is intended to prevent the deactivation of T-cells in the tumor microenvironment, leading to an enhanced cytotoxic T-cell response against tumor cells.[2] One proposed mechanism suggests that this compound induces the formation of a defective ternary complex between PD-1 and PD-L1 without directly preventing their binding, thus inhibiting downstream signaling.[4][6] However, it is important to note that some studies using biophysical assays like NMR have not been able to confirm a direct binding interaction between this compound and PD-L1.[7][8]

-

Antagonism of the VISTA Pathway: this compound also targets the VISTA pathway, another critical negative checkpoint regulator of T-cell function.[1][2] By inhibiting VISTA-mediated signaling, this compound is believed to further activate both innate and adaptive immunity.[9] Some research suggests that the anti-tumor effects of this compound may be primarily driven by its activity on the VISTA pathway.[8]

Signaling Pathways

The following diagrams illustrate the proposed mechanism of action of this compound on the PD-1/PD-L1 and VISTA signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Functional Activity

| Assay Type | Cell Type | Readout | Result | Reference |

| T-cell Proliferation Rescue | Lymphocytes | Proliferation | Potent activity comparable to blocking antibodies | [10] |

| IFN-γ Secretion Rescue (PD-L1) | Human PBMCs | IFN-γ release | Potent rescue of IFN-γ secretion | [6][10] |

| IFN-γ Secretion Rescue (VISTA) | Human PBMCs | IFN-γ release | Potent rescue of IFN-γ secretion | [6][10] |

| Immune Checkpoint Blockade Bioassay | CHO-K1 (hPD-L1) + Jurkat (hPD-1) | Luciferase activity | Did not restore T-cell activation | [11] |

Table 2: Pharmacokinetic Parameters

| Species | Bioavailability (Oral) | Plasma Half-life | Reference |

| Mouse | ~40% | ~0.5 hours | [5][10] |

| Cynomolgus Monkey | <10% | ~3.25 - 4.0 hours | [5][10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

T-Cell Proliferation and IFN-γ Secretion Rescue Assays

This protocol describes a general workflow for assessing the ability of this compound to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the Potential of this compound: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

In Vitro Profile of CA-170: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical In Vitro Evaluation of the Oral Immune Checkpoint Antagonist, CA-170

Introduction

This compound, a first-in-class, orally bioavailable small molecule, has been a subject of significant interest in the field of immuno-oncology. Developed by Aurigene Discovery Technologies and licensed by Curis, Inc., this compound is designed to target the immune checkpoint pathways of Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] This technical guide provides a comprehensive summary of the preliminary in vitro studies of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel cancer immunotherapies.

A notable aspect of this compound's development is the scientific debate surrounding its direct molecular interactions. While initial reports from its developers suggested direct binding and inhibition of PD-L1, subsequent independent biophysical studies have contested this claim, proposing an alternative mechanism of action. This guide will present the data from both perspectives to offer a balanced and comprehensive overview.

Quantitative In Vitro Data Summary

The following tables summarize the available quantitative data from various in vitro assays conducted on this compound and relevant control compounds.

| Compound | Assay | Target | Result | Source |

| This compound | Homogeneous Time-Resolved FRET (HTRF) | hPD-1/hPD-L1 complex disruption | No response observed | [3] |

| AUNP-12 (precursor peptide) | Homogeneous Time-Resolved FRET (HTRF) | hPD-1/hPD-L1 complex disruption | No response observed | [3] |

| Peptide-57 (Control) | Homogeneous Time-Resolved FRET (HTRF) | hPD-1/hPD-L1 complex disruption | IC50: 45.4 ± 0.001 nM | [3] |

| BMS-1166 (Control) | Homogeneous Time-Resolved FRET (HTRF) | hPD-1/hPD-L1 complex disruption | IC50: 7.7 ± 0.01 nM | [3] |

Table 1: HTRF Assay Data for PD-1/PD-L1 Complex Disruption. This table presents the half-maximal inhibitory concentration (IC50) values from an HTRF assay designed to measure the disruption of the human PD-1 and PD-L1 protein interaction. While control compounds demonstrated potent inhibition, this compound and its precursor did not show activity in this assay format.

| Assay | Description | Reported Outcome for this compound | Source |

| T-cell Proliferation Rescue | Measures the ability of this compound to restore the proliferation of T-lymphocytes that have been suppressed by the presence of PD-L1, PD-L2, or VISTA proteins. | Dose-dependent enhancement of T-lymphocyte proliferation.[1][4] | [1][4] |

| IFN-γ Secretion Rescue | Quantifies the rescue of Interferon-gamma (IFN-γ) secretion from T-cells that are inhibited by PD-L1, PD-L2, or VISTA. | Dose-dependent rescue of IFN-γ secretion.[1] | [1] |

| Nuclear Magnetic Resonance (NMR) Binding Assay | A biophysical method to determine direct molecular binding between a small molecule and a target protein. | No direct binding observed between this compound and human or mouse PD-L1, or human PD-1.[3] | [3] |

| Cell-based PD-1/PD-L1 Blockade Bioassay | A cellular assay to assess the ability of a compound to block the inhibitory signaling between PD-1 and PD-L1 expressing cells. | Failed to restore the activation of PD-1/PD-L1-blocked Jurkat T-cells.[3] | [3] |

Table 2: Summary of Functional and Biophysical In Vitro Assays for this compound. This table outlines the key in vitro assays used to characterize the activity of this compound and summarizes the reported findings. While functional assays suggest activity in rescuing T-cell function, biophysical assays have not confirmed direct binding to PD-L1.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the evaluation of this compound.

T-Cell Proliferation Rescue Assay

Objective: To assess the ability of this compound to restore T-cell proliferation in the presence of inhibitory checkpoint proteins (PD-L1, PD-L2, or VISTA).

Methodology:

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Stimulation: Activate T-cells within the PBMC population using anti-CD3 and anti-CD28 antibodies.

-

Co-culture Setup: Co-culture the activated T-cells with Chinese Hamster Ovary (CHO) cells engineered to express human PD-L1, PD-L2, or VISTA.

-

Compound Treatment: Treat the co-cultures with a range of concentrations of this compound or a vehicle control.

-

Proliferation Measurement: After a 72-hour incubation period, assess T-cell proliferation using a standard method such as the incorporation of 3H-thymidine or a CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: Plot the proliferation data against the compound concentration to determine the dose-dependent effect of this compound on rescuing T-cell proliferation.

IFN-γ Secretion Rescue Assay

Objective: To measure the ability of this compound to restore the secretion of the pro-inflammatory cytokine IFN-γ from T-cells suppressed by checkpoint proteins.

Methodology:

-

Cell Culture: Follow steps 1-4 of the T-Cell Proliferation Rescue Assay protocol.

-

Supernatant Collection: After the 72-hour incubation, centrifuge the culture plates and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of IFN-γ in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Correlate the IFN-γ concentrations with the respective concentrations of this compound to evaluate the dose-dependent rescue of cytokine secretion.

Homogeneous Time-Resolved FRET (HTRF) Assay for PD-1/PD-L1 Disruption

Objective: To determine if this compound can directly disrupt the interaction between PD-1 and PD-L1 proteins.

Methodology:

-

Reagents: Use recombinant human PD-1 and PD-L1 proteins, with one protein labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

Assay Setup: In a microplate, combine the labeled PD-1 and PD-L1 proteins in the presence of increasing concentrations of this compound or control compounds.

-

Incubation: Incubate the plate at room temperature to allow for protein-protein interaction and potential disruption by the test compound.

-

Signal Detection: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection. A high signal indicates proximity of the donor and acceptor (i.e., an intact PD-1/PD-L1 complex), while a low signal indicates disruption.

-

Data Analysis: Calculate the percent inhibition of the PD-1/PD-L1 interaction for each compound concentration and determine the IC50 value, if applicable.

Nuclear Magnetic Resonance (NMR) Binding Assay

Objective: To investigate the direct binding of this compound to the PD-L1 protein at an atomic level.

Methodology:

-

Protein Preparation: Prepare a solution of 15N-labeled recombinant human PD-L1 protein.

-

NMR Spectroscopy: Acquire a baseline 1H-15N HSQC spectrum of the PD-L1 protein.

-

Titration: Add increasing molar excesses of this compound to the protein solution.

-

Spectral Acquisition: Acquire a 1H-15N HSQC spectrum after each addition of the compound.

-

Data Analysis: Analyze the spectra for chemical shift perturbations in the protein's signals. Significant and specific shifts upon addition of the compound would indicate direct binding.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PD-1/PD-L1 Signaling Pathway

References

Technical Guide: Physicochemical Profile of CA-170

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available solubility and stability data for CA-170 (also known as AUPM-170), an investigational, orally bioavailable small molecule designed to dually inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T cell Activation (VISTA)[1][2][3]. The information herein is compiled to support research and development activities.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. This compound has been characterized as insoluble in aqueous media, necessitating the use of organic solvents or specialized formulations for experimental and preclinical use[1][4].

Quantitative Solubility Data

The following table summarizes the known solubility parameters of this compound in various solvent systems.

| Solvent/System | Solubility | Molar Concentration (mM) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 72 mg/mL | 199.82 | [1][4] |

| Dimethyl Sulfoxide (DMSO)* | 28.5 mg/mL | 79.10 | [5] |

| Water | Insoluble | N/A | [1][4] |

| Ethanol | Insoluble | N/A | [1][4] |

| In Vivo Formulations | |||

| 5% DMSO + 40% PEG300 + 5% Tween80 + 50% Saline | ≥ 2.5 mg/mL | 6.94 | [2] |

| 5% DMSO + 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 6.94 | [2] |

| 1% DMSO + 99% Saline | ≥ 0.5 mg/mL | 1.39 | [2] |

| Carboxymethyl Cellulose Sodium (CMC-Na) | ≥ 5 mg/mL (Homogeneous suspension) | N/A | [4] |

*Note: Solubility in DMSO can be affected by its hygroscopic nature; use of fresh DMSO is recommended to achieve maximum solubility.[1][5]

Experimental Protocols for Solubility Determination

While the specific protocols used for this compound have not been publicly disclosed, the following represent standard industry methodologies for determining the solubility of investigational small molecules.

This high-throughput method is typically used in early drug discovery to assess the solubility of compounds upon their transition from a DMSO stock solution to an aqueous buffer[6][7][8].

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate[9].

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration[9]. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility[7].

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours)[7][9].

-

Measurement: Use a nephelometer to measure the light scattering in each well. Increased scattering indicates the formation of precipitate, allowing for the determination of the kinetic solubility limit[9].

This "shake-flask" method measures the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development[2][3][6][7].

-

Compound Addition: Add an excess amount of solid, crystalline this compound powder to a series of vials containing a precise volume of the test solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached[2][8].

-

Sample Separation: After incubation, separate the undissolved solid from the solution. This is achieved by high-speed centrifugation or filtration using a low-binding filter plate[2][6].

-

Quantification: Aspirate the resulting supernatant (saturated solution).

-

Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve[2][7][8].

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature and light, and to establish a shelf life and recommended storage conditions.

Storage and Stability Data

The following table summarizes the recommended storage conditions and stability of this compound.

| Form | Storage Temperature | Duration | Reference(s) |

| Powder | -20°C | 3 Years | [1][4][5] |

| Powder | 0 - 4°C | Short-term (days to weeks) | [10] |

| In Solvent (e.g., DMSO) | -80°C | 1-2 Years | [1][5] |

| In Solvent (e.g., DMSO) | -20°C | 1 Year | [5] |

Experimental Protocols for Stability Assessment

The stability of a new chemical entity is typically evaluated using a stability-indicating analytical method, often developed through forced degradation studies as mandated by ICH guidelines[10][11].

Forced degradation studies are performed to identify likely degradation products and demonstrate the specificity of the analytical method[10][11].

-

Objective: To achieve 10-20% degradation of the API[12].

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:

-

Acid Hydrolysis: 0.1 M - 1 M HCl at room temperature, escalating to 70°C if needed[4].

-

Base Hydrolysis: 0.1 M - 1 M NaOH at room temperature, escalating to 70°C if needed[4].

-

Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature[13].

-

Thermal Degradation: Store the solid drug or solution at elevated temperatures (e.g., 60°C)[13].

-

Photostability: Expose the solid drug or solution to light providing a minimum of 1.2 million lux hours and 200 watt hours/m²[11].

-

-

Sample Analysis: At specified time points, neutralize the samples (if applicable) and analyze them using a stability-indicating HPLC method to separate the parent drug from any degradants.

References

- 1. web.vscht.cz [web.vscht.cz]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. ijisrt.com [ijisrt.com]

- 5. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. scispace.com [scispace.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. SOP for Forced Degradation Study [m-pharmainfo.com]

Ca-170: An In-Depth Technical Guide on a Controversial Immune Checkpoint Inhibitor's Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ca-170, a first-in-class oral small molecule, has garnered significant attention as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] While it has progressed to clinical trials, a substantial and unresolved controversy surrounds its direct binding to PD-L1.[1][2][4] Initial preclinical data and computational models suggested a direct interaction, but subsequent rigorous biophysical studies have failed to detect a direct binding event.[1][2] This has led to the hypothesis of an alternative, indirect mechanism of action. This technical guide provides a comprehensive overview of the available data on this compound's binding affinity and kinetics, presenting the conflicting evidence and detailing the experimental methodologies used in these assessments.

The Controversy: Direct versus Indirect Action on PD-L1

The central debate concerning this compound revolves around its interaction with PD-L1. While initially promoted as a direct binder and disruptor of the PD-1/PD-L1 interaction, independent experimental verification has challenged this claim.

Evidence Against Direct Binding to PD-L1

Multiple studies employing well-established biophysical techniques have failed to demonstrate a direct interaction between this compound and human PD-L1 (hPD-L1).

One of the most definitive studies utilized Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF) assays.[1][2] In NMR binding assays, no significant chemical shift perturbations were observed in the spectra of 15N-labeled hPD-L1 upon titration with this compound, even at a 10-fold molar excess.[1] This lack of change indicates an absence of direct binding.[1]

Similarly, in HTRF assays designed to measure the disruption of the PD-1/PD-L1 complex, this compound did not show any significant inhibitory activity.[1][2] These findings are in stark contrast to control compounds known to directly bind PD-L1 and disrupt the interaction.[2] The precursor to this compound, a peptide named AUNP-12, also failed to show significant binding or disruption in these assays.[1][2]

Evidence Supporting an Interaction (Potentially Indirect)

Despite the lack of evidence for direct binding, some studies suggest that this compound does modulate the PD-1/PD-L1 pathway. The developers of this compound have reported that the molecule functionally antagonizes PD-L1 signaling in cellular assays.[5][6] It has been shown to rescue T-cell proliferation and effector functions that are inhibited by PD-L1.[6][7]

One proposed mechanism to reconcile these findings is the formation of a defective ternary complex.[6][7] In this model, this compound might bind to PD-L1 in the cellular context, without preventing the PD-1:PD-L1 complex formation, but altering it in a way that it no longer transduces the inhibitory signal.[6] Cellular NMR has been cited as providing evidence for this compound binding to PD-L1 in a cellular environment.[5]

Computational and In Silico Data

It is important to note that much of the early data suggesting a direct binding of this compound to PD-L1 came from computational docking studies. These studies predicted favorable binding energies, but as the experimental data shows, these in silico models may not fully capture the complexity of the molecular interaction in a biological system.

Binding Affinity and Kinetics Data

The conflicting nature of the available information on this compound's binding to PD-L1 means that quantitative binding affinity and kinetics data from direct binding assays are largely absent or contested. For VISTA, the data is still emerging and primarily based on preclinical functional assays rather than direct biophysical measurements.

Table 1: Summary of this compound Binding Data for PD-L1

| Parameter | Value | Method | Finding | Source |

| Binding Affinity (Kd) | Not Detected | Nuclear Magnetic Resonance (NMR) | No evidence of direct binding to human PD-L1. | [1][2] |

| IC50 (PD-1/PD-L1 Disruption) | No significant activity | Homogeneous Time-Resolved Fluorescence (HTRF) | Fails to disrupt the pre-formed PD-1/PD-L1 complex. | [1][2] |

| Functional Activity | Potent rescue of T-cell function | Cellular Assays (e.g., PBMC proliferation) | Functionally antagonizes PD-L1-mediated T-cell inhibition. | [5][6] |

Table 2: Summary of this compound Binding Data for VISTA

| Parameter | Value | Method | Finding | Source |

| Binding Affinity (Kd) | Data not publicly available | Not specified | ||

| Functional Activity | Potent rescue of T-cell function | Cellular Assays (e.g., PBMC proliferation) | Functionally antagonizes VISTA-mediated T-cell inhibition. | [6][7] |

Experimental Protocols

NMR Binding Assay (as described in studies refuting direct binding)

-

Protein Preparation : 15N-labeled human PD-L1 (extracellular domain, residues 18-239) is expressed and purified.

-

Sample Preparation : Samples are prepared in a phosphate-buffered saline (PBS) solution.

-

Titration : A series of 1H-15N HSQC NMR spectra are recorded for the 15N-labeled PD-L1 in the absence and presence of increasing concentrations of this compound.

-

Data Analysis : The spectra are overlaid and analyzed for chemical shift perturbations. Significant changes in the positions of the amide peaks in the protein spectrum upon addition of the ligand would indicate a direct binding event. The magnitude of these shifts can be used to calculate the dissociation constant (Kd).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Principle : This assay measures the proximity of two molecules. In the context of PD-1/PD-L1, one protein (e.g., PD-1) is labeled with a donor fluorophore (e.g., Europium cryptate) and the other (PD-L1) with an acceptor fluorophore (e.g., d2). When the proteins interact, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. A compound that disrupts this interaction will lead to a decrease in the HTRF signal.

-

Protocol :

-

Recombinant human PD-1 and PD-L1, labeled with their respective HTRF fluorophores, are incubated together to form a complex.

-

This compound or a control compound is added at various concentrations.

-

The plate is incubated to allow for any disruption of the complex to occur.

-

The HTRF signal is read on a compatible plate reader.

-

The percentage of inhibition is calculated relative to controls, and an IC50 value is determined.

-

Signaling Pathways and Visualizations

PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on activated T-cells and PD-L1, often overexpressed on tumor cells, leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K, thereby suppressing T-cell activation, proliferation, and cytokine release.

References

- 1. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. curis.com [curis.com]

- 4. This compound - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ca-170 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ca-170, a dual inhibitor of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA), in Western blot experiments. This document outlines the mechanism of action of this compound, detailed protocols for assessing its effects on target protein expression, and methods for data interpretation.

Introduction to this compound

This compound is an orally available, small molecule immune checkpoint inhibitor.[1] It is designed to block the inhibitory signaling of two key immune regulatory proteins: PD-L1 and VISTA.[1] By inhibiting these checkpoints, this compound aims to restore and enhance the anti-tumor activity of T-cells. While the precise mechanism is still under investigation, preclinical studies have demonstrated that this compound can rescue T-cell proliferation and effector functions that are suppressed by PD-L1 and VISTA.[2] Some studies suggest that this compound may function by inducing a defective ternary complex rather than by directly blocking the PD-1:PD-L1 interaction.[2]

Western blotting is a critical immunoassay technique to investigate the effect of this compound on the expression levels of its target proteins, PD-L1 and VISTA, in cancer cell lines or tumor tissues. This allows researchers to verify the on-target activity of the compound and to study its dose-dependent effects.

Signaling Pathways

To understand the context of a Western blot experiment with this compound, it is essential to be familiar with the signaling pathways it targets.

Experimental Workflow

A typical Western blot experiment to assess the effect of this compound involves several key stages, from sample preparation to data analysis.

Data Presentation

While specific quantitative data on the dose-dependent effects of this compound on PD-L1 and VISTA protein expression from Western blot analyses are not extensively available in the public domain, the following tables provide a template for how such data should be structured for clear comparison. Researchers generating this data should aim to quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on PD-L1 Protein Expression

| Treatment Group | This compound Concentration (µM) | Normalized PD-L1 Band Intensity (Arbitrary Units) | Fold Change vs. Control |

| Vehicle Control | 0 | 1.00 | 1.0 |

| This compound | 0.1 | Data to be generated | Data to be generated |

| This compound | 1 | Data to be generated | Data to be generated |

| This compound | 10 | Data to be generated | Data to be generated |

Table 2: Effect of this compound on VISTA Protein Expression

| Treatment Group | This compound Concentration (µM) | Normalized VISTA Band Intensity (Arbitrary Units) | Fold Change vs. Control |

| Vehicle Control | 0 | 1.00 | 1.0 |

| This compound | 0.1 | Data to be generated | Data to be generated |

| This compound | 1 | Data to be generated | Data to be generated |

| This compound | 10 | Data to be generated | Data to be generated |

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment designed to assess the impact of this compound on PD-L1 and VISTA protein expression in a relevant cancer cell line.

1. Cell Culture and Treatment with this compound

-

Cell Line Selection: Choose a cancer cell line known to express PD-L1 and/or VISTA (e.g., various non-small cell lung cancer, melanoma, or ovarian cancer cell lines).

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Replace the medium in the wells with the prepared this compound-containing or vehicle control medium.

-

-

Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Lysis and Protein Quantification

-

Cell Harvest:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Lysate Preparation:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

3. SDS-PAGE and Protein Transfer

-

Sample Preparation:

-

Based on the protein quantification, dilute the lysates with lysis buffer to ensure equal protein loading for all samples.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load 20-30 µg of protein per lane into a 4-20% precast polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

-

Run the gel in 1X SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S solution.

-

4. Immunodetection

-

Blocking:

-

Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (anti-PD-L1 or anti-VISTA) in the blocking buffer at the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

5. Data Acquisition and Analysis

-

Imaging:

-

Capture the chemiluminescent signal using a digital imaging system.

-

Adjust the exposure time to obtain a strong signal without saturation.

-

-

Densitometry:

-

Quantify the band intensities for PD-L1, VISTA, and the loading control (e.g., β-actin or GAPDH) using densitometry software.

-

-

Normalization and Analysis:

-

Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.

-

Calculate the fold change in protein expression relative to the vehicle control.

-

Present the data in tables and/or bar graphs. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed changes.

-

References

Application Notes and Protocols for In Vivo Administration of Ca-170 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ca-170 is an orally bioavailable small molecule that acts as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] By targeting these two distinct negative regulators of T cell function, this compound aims to enhance anti-tumor immunity.[2][3] Preclinical studies in various syngeneic mouse tumor models have demonstrated its potential to inhibit tumor growth and modulate the tumor microenvironment.[4][5][6] These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows.

Mechanism of Action

This compound is designed to disrupt the signaling of two key immune checkpoint pathways:

-

PD-1/PD-L1 Pathway: Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T cell exhaustion and immune evasion.[7][8]

-

VISTA Pathway: VISTA is another negative checkpoint regulator primarily expressed on hematopoietic cells and can suppress T cell activation through distinct mechanisms.[2][9]

By inhibiting both pathways, this compound is intended to reactivate and enhance the anti-tumor activity of T cells within the tumor microenvironment.[10]

Signaling Pathway of this compound Action

Caption: this compound dually inhibits PD-L1 and VISTA pathways to restore T cell function.

Data Presentation

Pharmacokinetics in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | ~40% | [4] |

| Plasma Half-life (t1/2) | ~0.5 - 3.5 hours | [4][6] |

| Vehicle (in at least one study) | Water | [5] |

Preclinical Efficacy of this compound in Syngeneic Mouse Models

| Mouse Model | Tumor Cell Line | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| C57BL/6 | B16F1 (Melanoma) | This compound (10 mg/kg) | Oral, daily | 23% (at Day 18) | [4][5] |

| C57BL/6 | B16F1 (Melanoma) | This compound (100 mg/kg) | Oral, daily | 41% (at Day 18) | [4][5] |

| C57BL/6 | MC38 (Colon Adenocarcinoma) | This compound (10 mg/kg) | Oral, daily | 43% (at Day 13) | [5] |

Experimental Protocols

This compound Formulation for Oral Administration

Materials:

-

This compound powder

-

Sterile, purified water (vehicle)[5]

-

Appropriate weighing scale and labware

-

Vortex mixer or sonicator

Protocol:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

-

Weigh the this compound powder accurately.

-

In a sterile container, add the weighed this compound to the calculated volume of sterile water.

-

Mix thoroughly using a vortex mixer or sonicator until the compound is fully suspended. Prepare fresh daily before administration.

Syngeneic Tumor Model Establishment (Subcutaneous)

Materials:

-

Syngeneic tumor cells (e.g., B16F1, MC38) cultured in appropriate media

-

Immunocompetent mice (e.g., C57BL/6 for B16F1 and MC38)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 25-27 gauge needles

-

Electric shaver or clippers

-

70% ethanol

Protocol:

-

Culture tumor cells to ~80% confluency.

-

On the day of injection, detach cells using Trypsin-EDTA and neutralize with complete media.

-

Wash the cells twice with sterile PBS or HBSS by centrifugation.

-

Resuspend the cell pellet in cold PBS or HBSS and perform a cell count.

-

Adjust the cell concentration to the desired density (e.g., 1 x 10^6 cells per 100 µL). Keep cells on ice.

-

Anesthetize the mice according to approved institutional protocols.

-

Shave the fur on the flank of the mouse and sterilize the skin with 70% ethanol.

-

Gently lift the skin to create a tent and subcutaneously inject 100 µL of the cell suspension.[11]

-

Monitor the mice until they have fully recovered from anesthesia.

In Vivo Administration of this compound and Tumor Growth Monitoring

Materials:

-

Prepared this compound formulation

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Digital calipers

-

Animal scale

Protocol:

-

Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle (water) orally via gavage once daily. The volume is typically 100-200 µL, depending on mouse weight.

-

Measure tumor dimensions (length and width) with digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of general health.

-

Continue treatment and monitoring for the duration specified in the study design (e.g., 14-21 days).

Experimental Workflow for a Typical In Vivo Efficacy Study

Caption: Workflow for assessing this compound efficacy in syngeneic mouse models.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Materials:

-

Tumor dissociation kit (e.g., enzymatic digestion with collagenase/DNase)

-

70 µm cell strainers

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies (see suggested panel below)

-

Viability dye

-

Flow cytometer

Protocol:

-

At the study endpoint, euthanize mice and excise tumors.

-

Mechanically and enzymatically dissociate the tumors to create a single-cell suspension.

-

Filter the cell suspension through a 70 µm strainer.

-

If necessary, lyse red blood cells.

-

Wash the cells with FACS buffer and perform a cell count.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain the cells with a viability dye and a panel of fluorescently conjugated antibodies.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data to quantify immune cell populations, particularly CD8+ and CD4+ T cells and their activation status.

Suggested Flow Cytometry Panel for T Cell Analysis:

| Marker | Fluorochrome | Cell Population/Function |

| CD45 | e.g., AF700 | Pan-leukocyte marker |

| CD3 | e.g., PE-Cy7 | T cells |

| CD4 | e.g., FITC | Helper T cells |

| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cells |

| CD69 | e.g., APC | Early activation marker |

| Granzyme B | e.g., PE | Cytotoxicity marker (intracellular) |

| OX-40 (CD134) | e.g., BV421 | Co-stimulatory/activation marker |

Logical Diagram for TIL Analysis Gating Strategy

Caption: Gating strategy for analyzing T cell populations within tumors.

Conclusion

This document provides a detailed guide for the in vivo administration and evaluation of the dual PD-L1/VISTA inhibitor, this compound, in mouse models. Adherence to these protocols will facilitate reproducible and robust preclinical studies to further elucidate the therapeutic potential of this novel immunotherapeutic agent. Researchers should always adapt these general protocols to their specific experimental needs and ensure all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC).

References

- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. curis.com [curis.com]

- 3. curis.com [curis.com]

- 4. curis.com [curis.com]

- 5. curis.com [curis.com]

- 6. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of PD-1/PD-L1 signaling axis in oncogenesis and its targeting by bioactive natural compounds for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Application Notes and Protocols for Ca-170 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ca-170 is a first-in-class, orally bioavailable small molecule inhibitor that dually targets the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2] By antagonizing these two key negative regulators of T-cell function, this compound promotes an anti-tumor immune response. Preclinical studies in various animal models have demonstrated its potential in cancer immunotherapy. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and underlying signaling pathways of this compound in animal studies to guide researchers in their preclinical study design.

Data Presentation

Table 1: this compound Dosage and Administration in Murine Tumor Models

| Animal Model | Tumor Cell Line | Route of Administration | Dosage | Dosing Schedule | Reference |

| C57BL/6 Mice | B16/F1 (Melanoma) | Oral | 10 mg/kg | Daily | Curis, Inc. Presentation |

| C57BL/6 Mice | B16/F1 (Melanoma) | Oral | 100 mg/kg | Daily | Curis, Inc. Presentation |

| BALB/c Mice | CT26 (Colon Carcinoma) | Oral | 3 mg/kg | Daily | ResearchGate Publication |

| BALB/c Mice | CT26 (Colon Carcinoma) | Oral | 10 mg/kg | Daily | ResearchGate Publication |

Table 2: Pharmacokinetic Parameters of this compound in Animals

| Species | Oral Bioavailability | Plasma Half-life | Key Findings | Reference |

| Mouse | ~40% | ~0.5 hours | Dose-dependent inhibition of tumor growth. | |

| Cynomolgus Monkey | <10% | 3.25 - 4.0 hours | Well-tolerated in safety studies. |

Table 3: Preclinical Safety Data for this compound

| Species | Maximum Tolerated Dose (MTD) | Duration | Observations | Reference |

| Rodents and Non-human primates | >1000 mg/kg | 28 consecutive days | No signs of toxicity observed. | [2] |

Experimental Protocols

Syngeneic Tumor Model Establishment

Objective: To establish solid tumors in immunocompetent mice for evaluating the efficacy of this compound.

Materials:

-

Animal Model: 6-8 week old female C57BL/6 or BALB/c mice.

-

Tumor Cell Lines: B16/F1 (melanoma, syngeneic to C57BL/6) or CT26 (colon carcinoma, syngeneic to BALB/c).

-

Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS): Sterile, pH 7.4.

-

Trypsin-EDTA: 0.25%.

-

Syringes and Needles: 1 mL syringes with 25-27 gauge needles.

Protocol:

-

Culture tumor cells to ~80% confluency.

-

Harvest cells by trypsinization, wash with complete media, and then resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Shave the right flank of the mouse and sterilize the injection site with 70% ethanol.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the shaved flank.

-

Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.

-

Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).

This compound Formulation and Oral Administration

Objective: To prepare and administer this compound to tumor-bearing mice.

Materials:

-

This compound: Powder form.

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water. Other potential vehicles include aqueous solutions with excipients to improve solubility.

-

Oral Gavage Needles: 20-22 gauge, ball-tipped.

-

Syringes: 1 mL.

Protocol:

-

Prepare the vehicle solution by dissolving methylcellulose in sterile water.

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 200 µL).

-

Administer the this compound suspension or vehicle control to the mice once daily via oral gavage.

-

Ensure proper technique to avoid injury to the esophagus or trachea.

Tumor Growth Monitoring and Efficacy Evaluation

Objective: To assess the anti-tumor efficacy of this compound.

Materials:

-

Digital Calipers.

Protocol:

-

Measure the tumor dimensions (length and width) every 2-3 days using digital calipers.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Continue treatment and monitoring for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a humane endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on T-Cell Activation

Experimental Workflow for this compound In Vivo Efficacy Study

References

Application Notes and Protocols: Ca-170 in CRISPR-Cas9 Gene Editing

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of Ca-170, a novel small molecule, in conjunction with CRISPR-Cas9 gene editing. This compound is a potent and selective inhibitor of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway. By transiently suppressing NHEJ, this compound can significantly enhance the efficiency of Homology Directed Repair (HDR) mediated gene editing, thereby increasing the precision of desired genomic modifications. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

The CRISPR-Cas9 system has revolutionized the field of gene editing by enabling targeted cleavage of DNA. Following the creation of a double-strand break (DSB) by Cas9, the cell's endogenous DNA repair machinery is activated. The two major pathways for DSB repair are the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology Directed Repair (HDR) pathway. For precise gene editing applications, such as the insertion of a specific mutation or a gene cassette, HDR is the preferred pathway. However, in most cell types, NHEJ is the dominant repair mechanism, leading to lower efficiencies of precise editing.

This compound is a cell-permeable small molecule inhibitor of DNA-PKcs, a critical component of the NHEJ pathway. By inhibiting DNA-PKcs, this compound temporarily shifts the balance of DNA repair towards HDR, thereby increasing the frequency of precise gene editing events when a donor DNA template is provided. This document provides detailed protocols for the application of this compound in CRISPR-Cas9 experiments and summarizes its effects on gene editing outcomes.

Data Summary